molecular formula C19H18N2OS B14888028 2-(allylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone

2-(allylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone

Cat. No.: B14888028
M. Wt: 322.4 g/mol
InChI Key: JCRNQSURXWDXBX-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate in pyridine to form an ester intermediate. This intermediate is then reacted with 2-(naphthalen-1-yl)acetyl chloride in tetrahydrofuran (THF) in the presence of lithium hexamethyldisilazide (LiHMDS) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methyl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
  • 2-(naphthalen-1-yl)acetyl chloride
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allylthio group, in particular, may contribute to its potential biological activities, differentiating it from other similar compounds .

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-methyl-5-(naphthalen-1-ylmethyl)-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H18N2OS/c1-3-11-23-19-20-13(2)17(18(22)21-19)12-15-9-6-8-14-7-4-5-10-16(14)15/h3-10H,1,11-12H2,2H3,(H,20,21,22)

InChI Key

JCRNQSURXWDXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC=C)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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